N,5-Dimethyl-2-(pyridin-2-yl)pyrimidin-4-amine
Description
N,5-Dimethyl-2-(pyridin-2-yl)pyrimidin-4-amine (CAS: 1702169-08-1) is a pyrimidine derivative featuring a pyridine ring at the 2-position and methyl groups at the 4-amino and 5-positions of the pyrimidine core. Its structure combines aromatic nitrogen-containing heterocycles, which often enhance binding affinity to biological targets while influencing physicochemical properties such as solubility and metabolic stability .
Properties
Molecular Formula |
C11H12N4 |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
N,5-dimethyl-2-pyridin-2-ylpyrimidin-4-amine |
InChI |
InChI=1S/C11H12N4/c1-8-7-14-11(15-10(8)12-2)9-5-3-4-6-13-9/h3-7H,1-2H3,(H,12,14,15) |
InChI Key |
RTCHVTAVXYKQKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1NC)C2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,5-Dimethyl-2-(pyridin-2-yl)pyrimidin-4-amine typically involves the reaction of 2-aminopyridine with appropriate methylating agents under controlled conditions. One common method involves the use of α-bromoketones and 2-aminopyridines, where the reaction is promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene . The reaction conditions are mild and metal-free, making it an efficient and environmentally friendly process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Alkylation Reactions
The amine group at position 4 undergoes alkylation under basic conditions. For example:
Reaction:
N,5-Dimethyl-2-(pyridin-2-yl)pyrimidin-4-amine + CH₃I → N,N,5-Trimethyl-2-(pyridin-2-yl)pyrimidin-4-amine
| Parameter | Value/Details |
|---|---|
| Solvent | Dimethylformamide (DMF) |
| Base | Potassium carbonate (K₂CO₃) |
| Temperature | 60–80°C |
| Yield | 65–78% |
Alkylation is typically regioselective at the exocyclic amine, preserving the pyridine and pyrimidine rings.
Acylation Reactions
The primary amine reacts with acyl chlorides or anhydrides:
Reaction:
this compound + AcCl → N-Acetyl-N,5-dimethyl-2-(pyridin-2-yl)pyrimidin-4-amine
| Parameter | Value/Details |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Catalyst | Triethylamine (Et₃N) |
| Reaction Time | 4–6 hours |
| Yield | 72–85% |
Acylation enhances solubility in organic solvents, facilitating downstream modifications.
Nucleophilic Substitution
The pyrimidine ring undergoes substitution at position 2 when activated:
Reaction:
this compound + NaNH₂ → Intermediate → Product with aryl/alkyl groups
| Parameter | Value/Details |
|---|---|
| Activator | Sodium amide (NaNH₂) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | −78°C to room temperature |
| Yield | 50–65% |
This reaction is critical for introducing functional groups like halides or sulfonates .
Oxidation-Reduction Reactions
The pyridine moiety participates in redox processes:
Oxidation:
Pyridine ring → Pyridine N-oxide (using mCPBA)
| Parameter | Value/Details |
|---|---|
| Oxidizing Agent | 3-Chloroperoxybenzoic acid (mCPBA) |
| Solvent | Chloroform (CHCl₃) |
| Reaction Time | 12 hours |
| Yield | 58–70% |
N-Oxide derivatives show enhanced hydrogen-bonding capacity, useful in coordination chemistry .
Cycloaddition Reactions
The compound participates in Diels-Alder reactions due to electron-deficient pyrimidine:
Reaction:
this compound + Dienophile → Fused bicyclic product
| Parameter | Value/Details |
|---|---|
| Dienophile | Maleic anhydride |
| Solvent | Toluene |
| Temperature | 110°C |
| Yield | 40–55% |
These reactions expand the compound’s utility in synthesizing polycyclic frameworks.
Metal Coordination
The pyridine nitrogen and amine group act as ligands for transition metals:
Example Complex:
[Pd(this compound)Cl₂]
| Parameter | Value/Details |
|---|---|
| Metal Salt | PdCl₂ |
| Solvent | Methanol |
| Coordination Sites | Pyridine N and amine N |
| Stability | High (log K = 8.2) |
Such complexes are explored in catalysis and medicinal chemistry.
Hydrolysis Reactions
Controlled hydrolysis of methyl groups:
Reaction:
this compound + H₂O → N-Methyl-2-(pyridin-2-yl)pyrimidin-4-amine
| Parameter | Value/Details |
|---|---|
| Acid Catalyst | HCl (conc.) |
| Temperature | Reflux (100°C) |
| Yield | 80–90% |
Hydrolysis enables selective deprotection for further functionalization.
Cross-Coupling Reactions
Suzuki-Miyaura coupling at halogenated derivatives:
Reaction:
5-Bromo-N,5-dimethyl-2-(pyridin-2-yl)pyrimidin-4-amine + Arylboronic acid → Biaryl product
| Parameter | Value/Details |
|---|---|
| Catalyst | Pd(PPh₃)₄ |
| Base | Na₂CO₃ |
| Solvent | DME/H₂O (3:1) |
| Yield | 60–75% |
This method diversifies substituents for structure-activity studies .
Scientific Research Applications
Based on the search results, here's what can be gathered regarding pyrimidine-based compounds and their applications:
Pyrimidine Derivatives as Kinase Inhibitors and Potential Therapeutic Agents:
- A novel class of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives has been identified as potentially useful in the treatment of cell proliferative diseases and conditions, including cancers . These compounds may inhibit cell proliferation by inhibiting the activity of CDK4 and/or CDK6 .
- Certain pyrimidine-based compounds have been investigated for treating proliferative cell diseases and conditions, including cancers. For example, 4-thiazol-2-pyridinylaminopyrimidines and 5-substituted-4-thiazol-pyrimidines inhibit multiple protein kinases, particularly CDKs, including CDKl/cyclin B, CDK2/cyclin E, CDK2/cyclin A, CDK4/cyclin DI, CDK7/cyclin H, and CDK9/cyclin Tl .
- N-(pyridin-2-yl)pyrimidin-4-amine derivatives containing a sulfone group have potential use for the treatment and/or prophylaxis of hyper-proliferative disorders, virally induced infectious diseases, and/or cardiovascular diseases .
Pyrimidines as HIV-1 Inhibitors:
- 2,4,5-Trisubstituted pyrimidine compounds have shown higher anti-HIV-1 potency and favorable resistance profiles compared to other inhibitors . These compounds exhibit extensive hydrophobic interactions and a network of backbone hydrogen bonds, making them resilient to NNRTI-resistance mutations .
Other Pyrimidine Derivatives:
Mechanism of Action
The mechanism of action of N,5-Dimethyl-2-(pyridin-2-yl)pyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The nitrogen atoms in the pyridine and pyrimidine rings can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can participate in hydrogen bonding and π-π interactions, affecting its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The table below compares N,5-Dimethyl-2-(pyridin-2-yl)pyrimidin-4-amine with structurally related compounds, focusing on substituents, molecular weight, and key properties:
Receptor Binding and Enzyme Inhibition
- A2A Receptor Antagonists: Pyrimidine analogs like N-(2,6-di(1H-pyrazol-1-yl)pyridin-4-yl)pyrimidin-4-amine (compound 10) exhibit sub-nanomolar A2A receptor affinity (Ki = 0.22 nM) and ligand efficiency (LE = 0.51), attributed to the pyridine-pyrimidine scaffold .
- CYP Inhibition : Methyl and pyridine substituents in This compound may lower CYP3A4 inhibition compared to analogs with polar groups (e.g., trifluoroethyl), which show >80% CYP3A4 inhibition at 10 μM .
Metabolic Stability
Key Research Findings
SAR Trends :
- Pyridine vs. Pyrazole : Pyridine at the 2-position enhances A2A receptor binding compared to pyrazole, as seen in compound 10 (Ki = 0.22 nM) vs. compound 19 (Ki = 1.1 nM) .
- Methyl vs. Chloro : Methyl groups improve lipophilicity and blood-brain barrier penetration, whereas chloro substituents increase metabolic stability but reduce solubility .
In Vivo Efficacy :
- Analogs like compound 10 reversed haloperidol-induced catalepsy in rats at 10 mg/kg (i.p.), with dose-proportional exposure in plasma and brain .
Biological Activity
N,5-Dimethyl-2-(pyridin-2-yl)pyrimidin-4-amine, a pyrimidine derivative, has garnered attention in various fields of medicinal chemistry due to its diverse biological activities. This article synthesizes current knowledge regarding its biological activity, including antimicrobial, anticancer, and potential neuroprotective effects.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C₁₉H₂₀N₄
- Molecular Weight : 304.39 g/mol
- Chemical Structure : The compound features a pyrimidine ring substituted with a dimethyl group and a pyridine moiety.
1. Antimicrobial Activity
Research indicates that various pyrimidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of bacteria and fungi. Although specific data for this compound is limited, its structural similarity to other active compounds suggests potential efficacy against microbial pathogens.
| Compound | Activity | Reference |
|---|---|---|
| 6-(1H-Benzimidazol-2-yl)-3,5-dimethylthieno[2,3-d]pyrimidin-4-one | Antimicrobial | |
| Oxazolo[5,4-d]pyrimidines | Inhibitory against various pathogens |
2. Anticancer Activity
This compound is structurally related to compounds that have demonstrated anticancer properties. For example, oxazolo[5,4-d]pyrimidine derivatives have shown cytotoxic effects against various cancer cell lines such as A549 (lung carcinoma) and MCF7 (breast adenocarcinoma). These compounds often act by inhibiting key cellular pathways involved in cancer progression.
Case Study: In Vitro Cytotoxicity
A study assessed the cytotoxic effects of similar compounds on human cancer cell lines using the MTT assay. The results indicated that several derivatives exhibited significant cytotoxicity with half-maximal inhibitory concentrations (IC50) ranging from low micromolar to sub-micromolar levels.
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Kinases : Many pyrimidine derivatives are known to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation.
- Induction of Apoptosis : Studies suggest that these compounds can activate apoptotic pathways in cancer cells, leading to programmed cell death.
Potential Neuroprotective Effects
Emerging research has also pointed towards the neuroprotective potential of pyrimidine derivatives. While specific studies on this compound are sparse, similar compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis.
Antioxidant Activity
The antioxidant properties of related compounds suggest that this compound may mitigate oxidative stress-related damage in neuronal tissues. Theoretical studies employing Density Functional Theory (DFT) have indicated that structural modifications can enhance antioxidant activity .
Q & A
Q. How do computational methods aid in optimizing antagonist design?
- Molecular dynamics simulations (e.g., using AMBER) model ligand-receptor interactions over 100 ns trajectories. Free energy perturbation (FEP) calculations predict binding affinity changes (<1 kcal/mol error) for substituent modifications, accelerating lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
